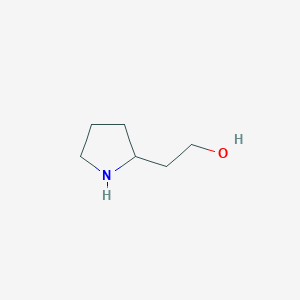
2-Pyrrolidinethanol
Übersicht
Beschreibung
2-Pyrrolidineethanol (2-PE) is a cyclic secondary alcohol derived from the amino acid lysine. It is an important intermediate in the synthesis of several pharmaceuticals and other compounds. 2-PE has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften: SO2-Abscheidung
2-Pyrrolidinethanol: wurde berichtet, dass es signifikante SO2-Abscheidungs-Fähigkeiten aufweist. Es bildet bei Reaktion mit SO2 eine zwitterionische Flüssigkeit, die bei relativ niedrigen Temperaturen freigesetzt werden kann, was auf eine hohe Kapazität und einen regenerativen Prozess mit niedrigem Energieaufwand hinweist .
Organische Synthese: Zwischenprodukt in chemischen Reaktionen
In der organischen Synthese dient This compound als wichtiges Rohmaterial und Zwischenprodukt. Es wird bei der Synthese von Pharmazeutika, Agrochemikalien und Farbstoffen verwendet, was seine Vielseitigkeit in verschiedenen chemischen Reaktionen unterstreicht .
Pharmazeutische Anwendungen: Biologische Aktivität
Der Pyrrolidinring, der Teil der This compound-Struktur ist, ist ein häufiges Merkmal in vielen bioaktiven Verbindungen. Derivate von Pyrrolidin wurden bei der Entwicklung von Medikamenten aufgrund ihrer vielfältigen biologischen Aktivitäten eingesetzt, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften .
Agrochemikalien: Pyridin-Analoga
Obwohl es nicht direkt mit This compound verwandt ist, wurden seine strukturellen Analoga, die auf dem Pyridinring basieren, ausgiebig bei der Synthese von Pflanzenschutzmitteln verwendet. Diese Analoga demonstrieren das Potenzial von stickstoffhaltigen Heterocyclen in agrochemischen Anwendungen .
Farbstoffindustrie: Katalysatoren in Brennstoffzellen
Organische Farbstoffe, die mit Hilfe von Pyrrolidinderivaten synthetisiert werden können, wurden als Katalysatoren für Brennstoffzellen untersucht. Diese Anwendung unterstreicht die Rolle solcher Verbindungen bei der Steigerung der Effizienz von Energieumwandlungsprozessen .
Medizinbereich: Pyrrolidin-Alkaloide
Pyrrolidin-Alkaloide, die ein ähnliches Strukturmotiv mit This compound teilen, zeigen vielversprechende Ergebnisse in der Pharmakotherapie. Sie besitzen antioxidative, entzündungshemmende und neuropharmakologische Aktivitäten, was die medizinische Bedeutung der Pyrrolidinstruktur zeigt .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is also used as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis
Cellular Effects
Derivatives of pyrrolidin-2-one, a similar compound, have been found to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, and antitumor activities .
Molecular Mechanism
It is known that pyrrolidin-2-one derivatives can induce prominent pharmaceutical effects , suggesting that 2-Pyrrolidineethanol may have similar properties.
Eigenschaften
IUPAC Name |
2-pyrrolidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVADSBLRIAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941163 | |
| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19432-88-3 | |
| Record name | 2-Pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19432-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine-2-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019432883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structure of 2-Pyrrolidineethanol and are there different isomeric forms?
A1: 2-Pyrrolidineethanol, also known as 1-(2-Hydroxyethyl)pyrrolidine, has the molecular formula C6H13NO. It exists as four stereoisomers due to the presence of two chiral centers within the molecule. These isomers are: (2R)-2-Pyrrolidineethanol, (2S)-2-Pyrrolidineethanol, (2R,2'R)-2-Pyrrolidineethanol, and (2S,2'S)-2-Pyrrolidineethanol. []
Q2: Has the synthesis of specific isomers of 2-Pyrrolidineethanol been reported in the literature?
A2: Yes, the synthesis and absolute configuration of clemastine and its isomers, including the separation of the four optically active isomers of 2-[2-(p-chloro-α-methyl-=-phenylbenzyloxy)ethyl]-1-methylpyrrolidine, have been described. The absolute configuration was established by degradation to (R)- and (S)-1-methyl-2-pyrrolidineethanol. []
Q3: Are there any studies on the potential genetic effects of 2-Pyrrolidineethanol?
A3: A study investigated the aneuploidy induction potential of various solvent compounds in Saccharomyces cerevisiae. While structurally related compounds like 1-methyl-2-pyrrolidinone and 2-pyrrolidinone induced aneuploidy, 2-pyrrolidineethanol did not exhibit this effect. []
Q4: Are there research efforts focused on exploring the synthesis of 1-methyl-2-pyrrolidineethanol?
A4: Yes, there have been investigations into the synthesis of 1-methyl-2-pyrrolidineethanol, as evidenced by the title of a research paper focusing on this specific pyrrolidine derivative. []
Q5: What are the applications of 2-pyrrolidineethanol in a research setting?
A5: While the provided abstracts do not explicitly detail specific applications of 2-pyrrolidineethanol, its use as a building block or intermediate in organic synthesis is plausible. For instance, the synthesis of clemastine isomers, where (R)- and (S)-1-methyl-2-pyrrolidineethanol played a role in establishing absolute configuration, highlights its utility in synthetic chemistry. [] Furthermore, its structural similarity to other pyrrolidine derivatives investigated for aneuploidy induction suggests potential applications in genetic studies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



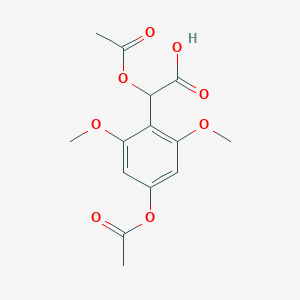

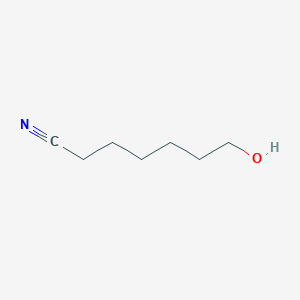

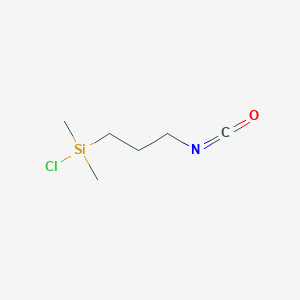
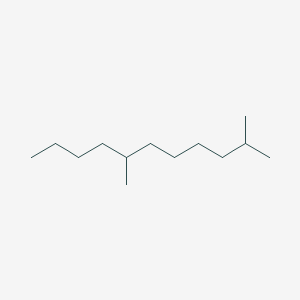
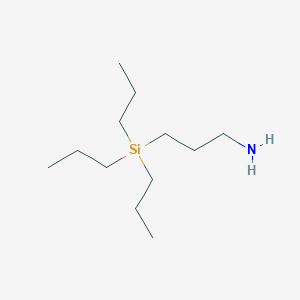




![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)

